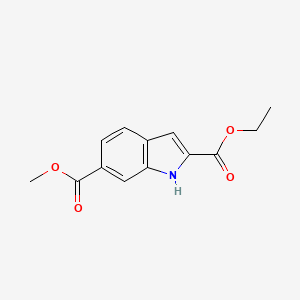![molecular formula C6H5BrN4OS B1418147 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol CAS No. 54346-35-9](/img/structure/B1418147.png)
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol were not found, a related compound was synthesized using a mixture of pyrazolo[1,5-a]pyrimidin-3-bromine derivative or 8-bromo-N-(4-methoxybenzyl)-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-amine, boronic acid or aryl boronate ester, aq K3PO4, and PdCl2dppf.DCM in THF .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol and its analogs have been a subject of interest due to their unique chemical structure and reactivity. Kobe, Robins, and O'Brien (1974) demonstrated that 3-aminopyrazole could be used as a starting material for preparing various pyrazolo[1,5-a]-1,3,5-triazines, which included this compound. They found that electrophilic substitution typically occurs at the 8-position of this ring system (Kobe, Robins, & O'Brien, 1974).
Enzymatic Activity and Pharmacology
Research has explored the use of pyrazolo[1,5-a][1,3,5]triazines, including this compound, in pharmacology, particularly as enzyme inhibitors. Senga, O'Brien, Scholten, Novinson, Miller, and Robins (1982) investigated various substituted pyrazolo[1,5-a]-1,3,5-triazines as inhibitors of cAMP phosphodiesterase, finding that some compounds in this class showed significant inhibitory activity, surpassing that of theophylline (Senga et al., 1982).
Synthesis Techniques
Efficient synthesis methods for pyrazolo[1,5-a][1,3,5]triazines, including derivatives similar to this compound, have been developed. Raboisson, Schultz, Lugnier, and Bourguignon (2002) reported a two-step synthesis method for 8-acylated pyrazolo[1,5-a]-1,3,5-triazines, which is significant for its high yield and strategic approach involving N-methyl-N-phenylamino activating group (Raboisson et al., 2002).
Biological Activity
In the context of biological activity, the pyrazolo[1,5-a][1,3,5]triazines have been studied for their potential medicinal properties. For example, Al-Adiwish, Abubakr, and Alarafi (2017) synthesized new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole and studied their biological activity, including cytotoxicity against breast cancer cells (MCF7), demonstrating the potential of these compounds in cancer research (Al-Adiwish, Abubakr, & Alarafi, 2017).
Biochemische Analyse
Biochemical Properties
8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, it can interact with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis, leading to changes in cell survival rates. The impact on cellular metabolism includes alterations in ATP production and utilization, which can affect overall cell energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This compound can also activate certain pathways by binding to receptors or other signaling molecules, leading to changes in gene expression. The molecular mechanism often involves a combination of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into other products, which can alter its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biochemical activities. The compound can interact with cofactors such as NADH and FADH2, affecting metabolic flux and altering metabolite levels. These interactions can influence the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its presence in the nucleus may influence gene expression, while its accumulation in the mitochondria can impact cellular respiration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Its presence in the cytoplasm can influence signaling pathways and metabolic processes .
Eigenschaften
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4OS/c1-13-5-9-4-3(7)2-8-11(4)6(12)10-5/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIVPDBUPYGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326603 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-35-9 | |
| Record name | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)






